

An In-depth Technical Guide to 2-(3-Aminophenyl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Pyridin-2-yl)aniline
dihydrochloride

Cat. No.: B581348

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminophenyl)pyridine dihydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with an aminophenyl group. As a member of the aminopyridine class, it holds potential as a key building block in the synthesis of novel compounds with diverse pharmacological activities. The presence of two reactive amine groups and the pyridine nitrogen atom makes it a versatile scaffold for developing new therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of 2-(3-Aminophenyl)pyridine dihydrochloride.

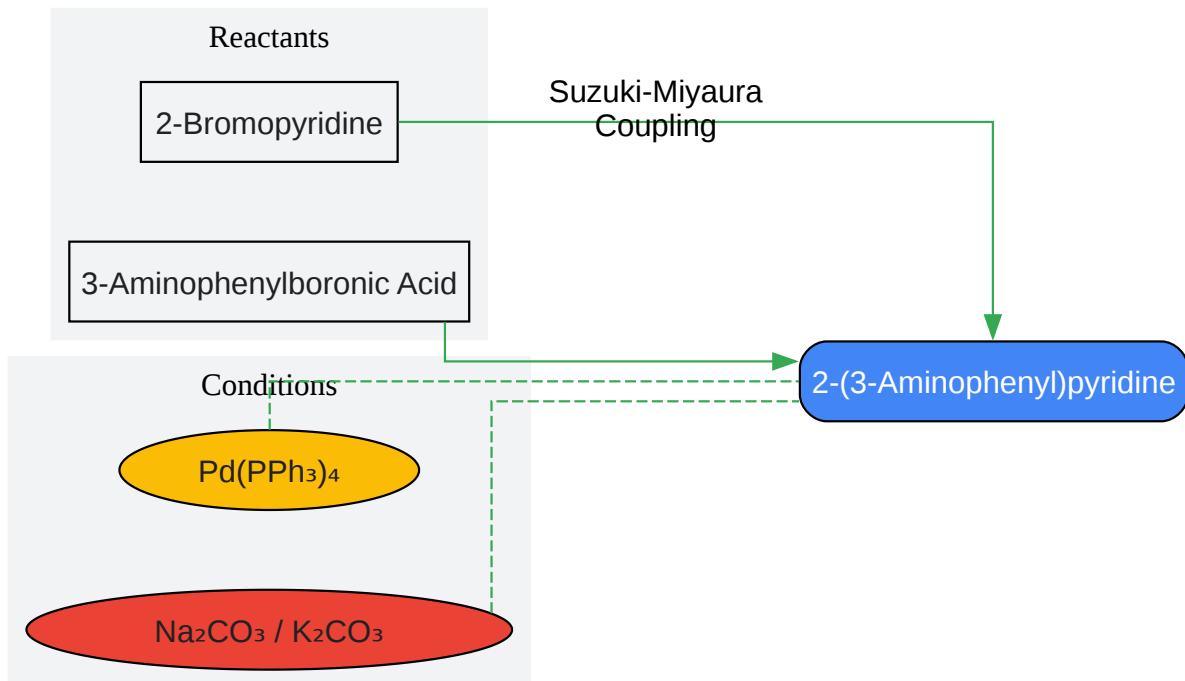
Chemical and Physical Properties

Quantitative data for 2-(3-Aminophenyl)pyridine dihydrochloride is not extensively available in public literature. However, data for the free base, 2-(3-Aminophenyl)pyridine, is more accessible and provides a foundational understanding.

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	3-(2-pyridinyl)aniline dihydrochloride	
CAS Number	1170936-92-1	
Linear Formula	$C_{11}H_{10}N_2 \cdot 2HCl$	
Molecular Weight	243.13 g/mol	[1]
Appearance	Off-white to light brown solid (for free base)	-
Melting Point	72-73 °C (for free base)	-
Boiling Point	145-147 °C at 0.1 Torr (for free base)	-
Solubility	Data not available for dihydrochloride salt. Free base is likely soluble in organic solvents.	-
pKa	4.81 ± 0.12 (Predicted for free base)	-
InChI Key	PJNDCKBACHNFTA-UHFFFAOYSA-N	

Synthesis and Experimental Protocols


The synthesis of 2-(3-Aminophenyl)pyridine dihydrochloride typically involves a two-step process: the synthesis of the free base, 2-(3-Aminophenyl)pyridine, followed by its conversion to the dihydrochloride salt.

Synthesis of 2-(3-Aminophenyl)pyridine (Free Base)

A common and effective method for the synthesis of the free base is the Suzuki-Miyaura cross-coupling reaction.[\[2\]](#)

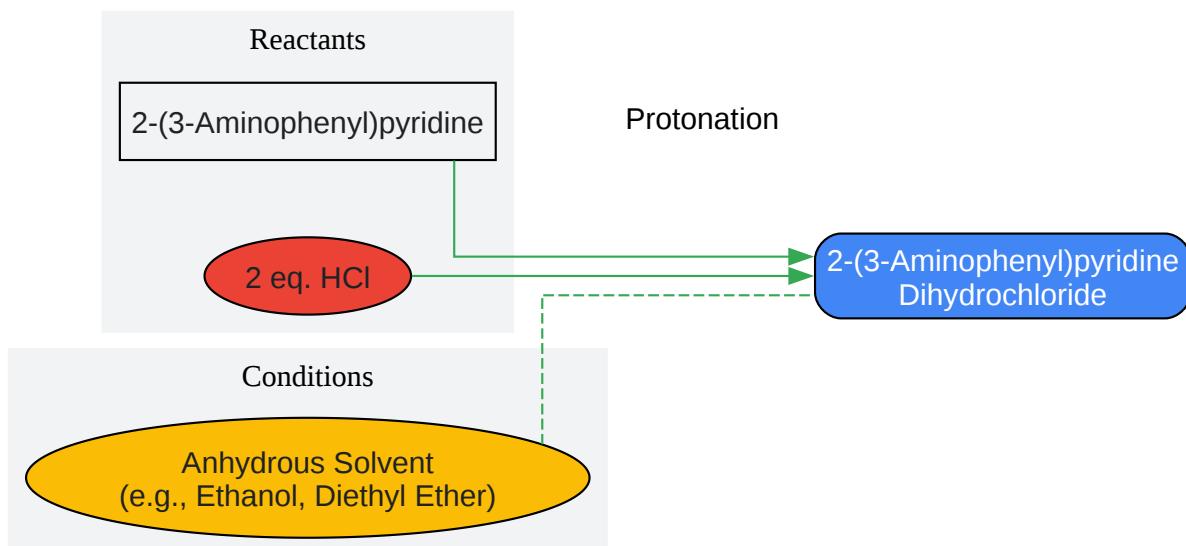
Experimental Protocol: Suzuki-Miyaura Coupling[\[2\]](#)

- **Reaction Setup:** In a round-bottom flask, suspend 2-bromopyridine (1.0 eq), 3-aminophenylboronic acid (1.0-1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 eq) in a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,2-dimethoxyethane, toluene, or DMF) and an aqueous solution of a base (e.g., 2M sodium carbonate or potassium carbonate).
- **Reaction Conditions:** De-gas the mixture by bubbling argon or nitrogen through it for 15-30 minutes. Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-(3-aminophenyl)pyridine.[2]

[Click to download full resolution via product page](#)

Suzuki-Miyaura coupling for 2-(3-Aminophenyl)pyridine synthesis.

Preparation of 2-(3-Aminophenyl)pyridine Dihydrochloride


The dihydrochloride salt is prepared by treating the free base with hydrochloric acid. While a specific, detailed protocol for this exact compound is not readily available in peer-reviewed literature, a general procedure can be adapted from similar preparations found in patents.[3]

Experimental Protocol: Dihydrochloride Salt Formation (General)

- **Dissolution:** Dissolve the purified 2-(3-aminophenyl)pyridine free base in a suitable anhydrous organic solvent, such as ethanol, isopropanol, or diethyl ether.
- **Acidification:** Cool the solution in an ice bath and slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or concentrated HCl) with stirring. Typically, a slight excess of

HCl (around 2.2 equivalents) is used to ensure complete protonation of both the pyridine nitrogen and the amino group.

- Crystallization: The dihydrochloride salt will precipitate out of the solution. Continue stirring in the cold for a period to ensure complete precipitation.
- Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 2-(3-aminophenyl)pyridine dihydrochloride as a solid.

[Click to download full resolution via product page](#)

General workflow for dihydrochloride salt formation.

Spectroscopic Data

Detailed and verified spectroscopic data for 2-(3-Aminophenyl)pyridine dihydrochloride is not widely published. However, based on the structure and data from related compounds, the following characteristic signals would be expected.

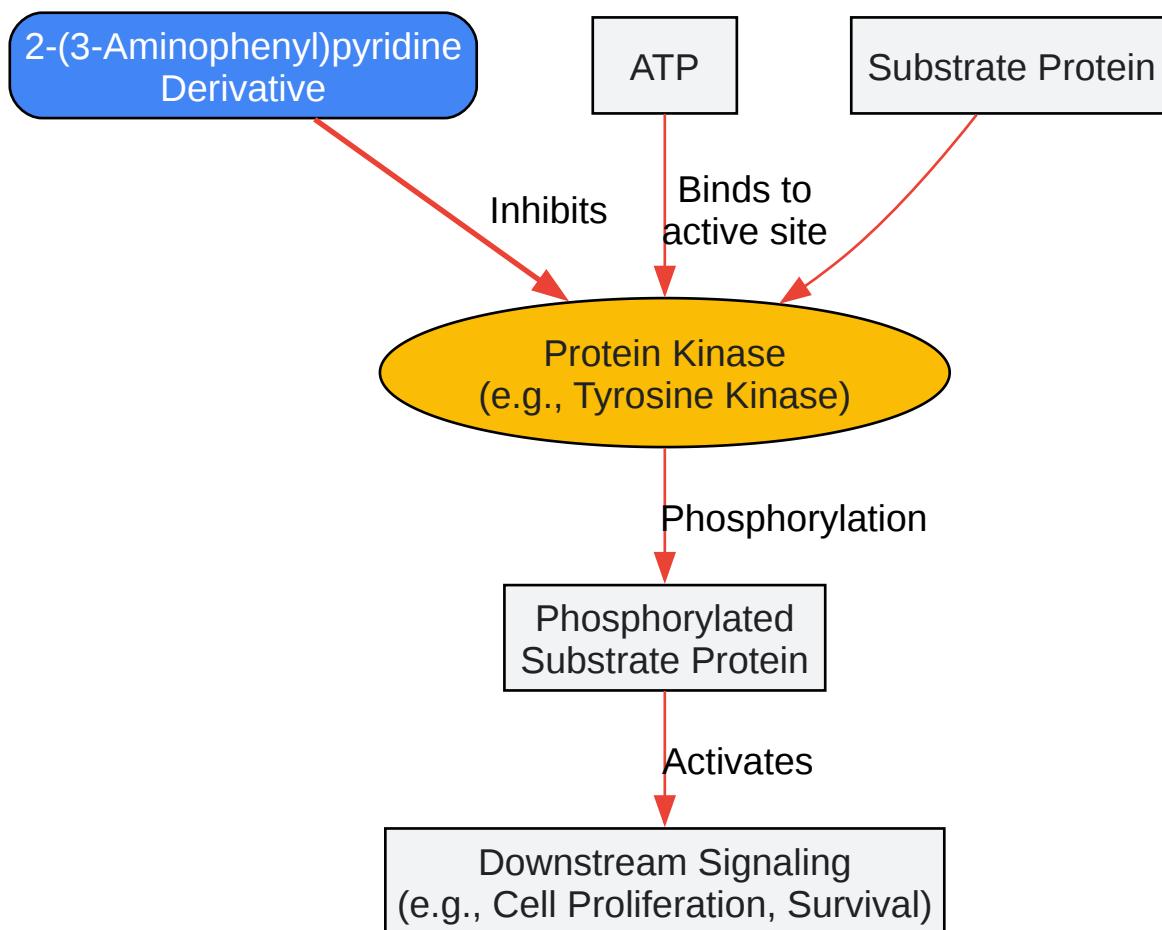
Expected ^1H NMR Spectral Features (in D_2O or DMSO-d_6):

- Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring are expected to be shifted downfield compared to the free base due to the protonation of the pyridine nitrogen. The protons on the aminophenyl ring will also be affected by the protonation of the amino group.
- Amine Protons: A broad singlet corresponding to the $-\text{NH}_3^+$ protons, which may exchange with solvent protons.

Expected ^{13}C NMR Spectral Features (in D_2O or DMSO-d_6):

- Aromatic Carbons: Multiple signals in the aromatic region (typically δ 110-160 ppm). The carbons of the pyridine ring, particularly those adjacent to the nitrogen, will show a downfield shift upon protonation.

Biological Activity and Potential Applications


While there is no specific data on the biological activity of 2-(3-Aminophenyl)pyridine dihydrochloride, the broader class of pyridine and aminopyridine derivatives is of significant interest in medicinal chemistry and drug discovery.^{[4][5][6]} These scaffolds are present in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including:

- Anticancer Activity: Many pyridine derivatives have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy.^{[7][8][9]} The 2-aminopyridine moiety is a common pharmacophore in kinase inhibitors.
- Antimicrobial Activity: The pyridine ring is a core component of several antibacterial and antifungal agents.^[10]
- Neurological Activity: Aminopyridine derivatives have been explored for their potential in treating neurological disorders.^[4]

The 2-(3-aminophenyl)pyridine scaffold can be considered a valuable starting point for the synthesis of compound libraries for screening against various biological targets. The presence of two distinct amine functionalities allows for selective chemical modifications to explore structure-activity relationships (SAR).

Potential Signaling Pathway Involvement (Hypothetical):

Given the prevalence of the aminopyridine scaffold in kinase inhibitors, it is plausible that derivatives of 2-(3-aminophenyl)pyridine could interact with ATP-binding sites of various kinases.

[Click to download full resolution via product page](#)

Hypothetical kinase inhibition by a 2-(3-aminophenyl)pyridine derivative.

Conclusion

2-(3-Aminophenyl)pyridine dihydrochloride is a chemical entity with significant potential for applications in medicinal chemistry and drug discovery. While comprehensive data on the dihydrochloride salt itself is limited, the known synthetic routes for the free base and the established biological importance of the aminopyridine scaffold provide a strong foundation for future research. This technical guide summarizes the currently available information and

highlights the areas where further investigation is needed to fully characterize this promising compound and unlock its therapeutic potential. Researchers are encouraged to use the provided experimental frameworks as a starting point for their own studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-(3-AMINOPHENYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. CN102898375B - Preparation method of 2-(3-aminophenyl) imidazoline hydrochloride - Google Patents [patents.google.com]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 9. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(3-Aminophenyl)pyridine Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b581348#2-3-aminophenyl-pyridine-dihydrochloride-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com